Cas no 951173-22-1 (cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid)

cis-2-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid is a protected amino acid derivative featuring a cyclobutane backbone, which is valuable in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. The cyclobutane ring introduces conformational rigidity, making this compound useful for studying structure-activity relationships in bioactive molecules. Its carboxylic acid functionality enables further derivatization via amidation or esterification. This reagent is particularly advantageous for constructing constrained peptidomimetics or as a building block in drug discovery. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid structure
951173-22-1 structure
商品名:cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
CAS番号:951173-22-1
MF:C10H17NO4
メガワット:215.24628329277
MDL:MFCD27665003
CID:3032409
PubChem ID:68495906

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (+/-)-(1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • 2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • trans-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • SB22510
    • NE58258
    • 2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid
    • Z1769859545
    • (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
    • rel-(1R,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid (ACI)
    • cis-2-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid
    • SCHEMBL3056111
    • 951173-22-1
    • MFCD27987702
    • D79100
    • P15462
    • (1R,2S)-2-(Boc-amino)-cyclobutane-1-carboxylic acid
    • (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid
    • (1R,2S)-2-{[(t-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • MFCD27665003
    • Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(1R,2S)-
    • cis-2-(Boc-amino)cyclobutane-1-carboxylic acid
    • (1R,2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOBUTANE-1-CARBOXYLIC ACID
    • CS-0045474
    • (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
    • JTMAFJQIPKPNFJ-RQJHMYQMSA-N
    • rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, cis
    • 868364-63-0
    • (+/-)-(cis)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
    • (1R,2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINOCYCLOBUTANE-1-CARBOXYLIC ACID
    • AKOS027338430
    • (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid
    • cis-2-{[(tert-Butoxy)carbonyl]aminocyclobutane-1-carboxylic acid
    • BNB17322
    • AS-52660
    • EN300-1071284
    • cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
    • MDL: MFCD27665003
    • インチ: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
    • InChIKey: JTMAFJQIPKPNFJ-NKWVEPMBSA-N
    • ほほえんだ: C([C@H]1CC[C@H]1NC(=O)OC(C)(C)C)(=O)O

計算された属性

  • せいみつぶんしりょう: 215.11575802g/mol
  • どういたいしつりょう: 215.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6
  • 疎水性パラメータ計算基準値(XlogP): 1.6

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB463495-250 mg
cis-2-{[(tert-Butoxy)carbonyl]aminocyclobutane-1-carboxylic acid, 95%; .
951173-22-1 95%
250MG
€216.40 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116115-250mg
cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
951173-22-1 98%
250mg
¥461.00 2024-04-24
Chemenu
CM441315-25g
cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
951173-22-1 95%+
25g
$3337 2022-12-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116115-10g
cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
951173-22-1 98%
10g
¥23089 2023-04-12
eNovation Chemicals LLC
D552387-500MG
CIS-2-{[(TERT-BUTOXY)CARBONYL]AMINO}CYCLOBUTANE-1-CARBOXYLIC ACID
951173-22-1 95%
500mg
$105 2024-07-21
eNovation Chemicals LLC
D552387-25G
CIS-2-{[(TERT-BUTOXY)CARBONYL]AMINO}CYCLOBUTANE-1-CARBOXYLIC ACID
951173-22-1 95%
25g
$1840 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1225-10G
cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid
951173-22-1 97%
10g
¥ 9,174.00 2023-04-12
abcr
AB463495-1 g
cis-2-{[(tert-Butoxy)carbonyl]aminocyclobutane-1-carboxylic acid, 95%; .
951173-22-1 95%
1g
€537.70 2023-07-18
Chemenu
CM441315-250mg
cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
951173-22-1 95%+
250mg
$121 2022-08-31
TRC
B814830-5mg
Cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic Acid
951173-22-1
5mg
$ 50.00 2022-06-06

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 5 min, 0 °C; 30 min, rt
リファレンス
Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form
Fernandes, Carlos; Pereira, Elisabeth; Faure, Sophie; Aitken, David J., Journal of Organic Chemistry, 2009, 74(8), 3217-3220

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ;  3 h, 45 psi, rt
リファレンス
Preparation of piperidine derivatives as modulators of chemokine receptor activity
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, rt; rt → 0 °C; 0 °C; 14 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids
Declerck, Valerie; Aitken, David J., Amino Acids, 2011, 41(3), 587-595

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Practical syntheses of both enantiomers of the conformationally restricted GABA analogue cis-(2-aminocyclobutyl)acetic acid
Awada, Hawraa; Robin, Sylvie; Guillot, Regis; Yazbeck, Ogaritte; Naoufal, Daoud; et al, European Journal of Organic Chemistry, 2014, 2014(32), 7148-7155

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  5 min, 0 °C; 4 h, rt
リファレンス
[2+2] Photocycloadditions with chiral uracil derivatives: access to all four stereoisomers of 2-aminocyclobutanecarboxylic acid
Fernandes, Carlos; Gauzy, Christine; Yang, Yi; Roy, Olivier; Pereira, Elisabeth; et al, Synthesis, 2007, (14), 2222-2232

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid Raw materials

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid Preparation Products

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 関連文献

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acidに関する追加情報

Introduction to cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS No. 951173-22-1)

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, identified by the CAS number 951173-22-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclobutane derivatives, which are known for their unique structural properties and potential biological activities. The presence of a tert-butoxycarbonyl (Boc) group and an amino function in the molecule makes it a valuable intermediate in the synthesis of more complex pharmacological agents.

The structure of cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid features a cyclobutane ring with substituents arranged in a specific geometric configuration. The cis configuration is particularly important, as it influences the compound's interactions with biological targets and its overall pharmacokinetic profile. The Boc group, a protective group commonly used in peptide synthesis, adds stability to the amino function, allowing for selective modifications during further chemical transformations.

In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in drug development. The rigid structure of the cyclobutane ring can mimic natural bioactive scaffolds, making these compounds attractive for designing novel therapeutic agents. Specifically, cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid has been explored as a building block for synthesizing peptidomimetics and other bioactive molecules.

One of the most compelling aspects of this compound is its utility in the synthesis of peptide analogs. Peptides are essential biomolecules that play a crucial role in various physiological processes. However, their clinical application is often limited by issues such as poor stability, rapid degradation, and immunogenicity. Peptidomimetics, which are designed to mimic the structure and function of peptides but with improved properties, offer a promising alternative. The Boc-protected amino group in cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid allows for controlled peptide bond formation, facilitating the construction of complex peptidomimetic structures.

Recent studies have highlighted the potential of cyclobutane-based peptidomimetics in targeting various diseases, including cancer and inflammatory disorders. For instance, researchers have demonstrated that certain cyclobutane derivatives can inhibit enzyme activity by mimicking natural substrate structures. The flexibility offered by the cyclobutane ring, combined with the precise positioning of functional groups, enables these compounds to interact effectively with biological targets. This has led to the development of novel inhibitors with improved selectivity and potency.

The synthesis of cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as carboxylation and Boc protection. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In addition to its role in peptide chemistry, cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid has also been investigated for its potential applications in material science. The unique structural features of this compound make it a candidate for developing novel polymers and materials with tailored properties. For example, its rigid framework could be exploited to create high-performance polymers with enhanced thermal stability and mechanical strength.

The pharmacological evaluation of cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid has revealed several interesting properties. Preclinical studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. These findings suggest that further optimization could lead to the development of new therapeutic agents with significant clinical benefits.

One notable area of research is the use of cyclobutane-based compounds in anticancer therapy. Cancer cells often exhibit altered enzyme activities that contribute to their uncontrolled growth and resistance to treatment. By targeting these enzymes with highly specific peptidomimetics, researchers aim to develop more effective cancer therapies with reduced side effects. The structural features of cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, including its rigidity and functional group density, make it an ideal candidate for designing such targeted inhibitors.

Another promising application is in the treatment of inflammatory diseases. Inflammatory processes are mediated by various signaling pathways involving peptide hormones and cytokines. Peptidomimetics designed to modulate these pathways could offer new therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to fine-tune the structure of these compounds using intermediates like cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid allows researchers to develop highly selective inhibitors that minimize off-target effects.

The development of novel drug candidates is an iterative process that requires extensive characterization at multiple stages. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of intermediates like cis-2-(tert-butoxycarbonylamino)cycлобутанекарбоксиловой кислоты (CAS No 95117322). These methods provide detailed information about molecular connectivity, functional group assignments, and crystal packing arrangements.

In conclusion,cis-2-(tert-butoxycarbonylamino)cycлобутанекарбоксиловой кислоты (CAS No 95117322) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing peptidomimetics and other bioactive molecules targeting various diseases. As research continues to uncover new applications for cyclobutane derivatives,this compound will likely play an increasingly important role in drug discovery efforts worldwide.

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